molecular formula C17H22N2O2 B14916501 2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one

2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one

Katalognummer: B14916501
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: GRCBDCCOENUKAO-OXKCXOKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one is a synthetic organic compound that features a cyclohexenone core substituted with a butyryl group, dimethyl groups, and a pyridinylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies, including biochemical assays and molecular modeling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other cyclohexenone derivatives with different substituents, such as:

  • 2-Acetyl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one
  • 2-Propionyl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one

Uniqueness

The uniqueness of 2-Butyryl-5,5-dimethyl-3-(4-pyridinylamino)-2-cyclohexen-1-one lies in its specific combination of substituents, which can confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H22N2O2

Molekulargewicht

286.37 g/mol

IUPAC-Name

(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-pyridin-4-yliminocyclohexan-1-one

InChI

InChI=1S/C17H22N2O2/c1-4-5-14(20)16-13(10-17(2,3)11-15(16)21)19-12-6-8-18-9-7-12/h6-9,20H,4-5,10-11H2,1-3H3/b16-14+,19-13?

InChI-Schlüssel

GRCBDCCOENUKAO-OXKCXOKVSA-N

Isomerische SMILES

CCC/C(=C\1/C(=NC2=CC=NC=C2)CC(CC1=O)(C)C)/O

Kanonische SMILES

CCCC(=C1C(=NC2=CC=NC=C2)CC(CC1=O)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.